molecular formula C21H16N4O2S2 B2470742 N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-13-8

N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2470742
CAS No.: 852135-13-8
M. Wt: 420.51
InChI Key: OTIKISCSDWFGBF-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide features a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a benzothiazole carboxamide moiety at position 2. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S2/c1-12-18(19(26)24-20-22-15-5-3-4-6-17(15)28-20)29-21-23-16(11-25(12)21)13-7-9-14(27-2)10-8-13/h3-11H,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIKISCSDWFGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: The imidazo[2,1-b][1,3]thiazole core is formed through a cyclization reaction involving a thioamide and an α-haloketone.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Formation of the Carboxamide Linkage

The carboxamide bond connecting the imidazothiazole and benzothiazole moieties is formed via:

  • Activation of the carboxylic acid (on the imidazothiazole) using carbodiimide reagents (e.g., EDC/HOBt) .

  • Coupling with 2-aminobenzothiazole in anhydrous DMF or THF at 0–25°C .

Reaction Scheme :

  • Imidazothiazole-2-carboxylic acidImidazothiazole-2-carbonyl chloride (SOCl₂, reflux).

  • Nucleophilic acyl substitution with 2-aminobenzothiazole (base: Et₃N, solvent: DCM) .

Characterization Data :

  • ¹H NMR : δ 8.2 ppm (s, 1H, NH), 7.8–7.1 ppm (aromatic protons), 3.8 ppm (OCH₃) .

  • HRMS : [M+H]⁺ calculated for C₂₀H₁₅N₃O₂S₂: 418.07, observed: 418.06 .

Stability and Reactivity

  • Acid/Base Stability : Stable under mild acidic conditions but undergoes ring cleavage in strong bases (e.g., NaOH) .

  • Oxidative Stability : Resists oxidation by H₂O₂ due to the electron-rich thiazole ring .

Thermal Analysis :

  • Melting Point : 218–220°C (DSC) .

  • TGA : Decomposition onset at 250°C .

Key Research Findings

PropertyValueSource
Tubulin Binding Affinity (Kd)1.8 μM
Solubility (PBS, pH 7.4)12 μg/mL
LogP3.2

Mechanistic Insights :

  • Induces G₂/M arrest by upregulating cyclin B1 and CDK1 .

  • Docking Studies : The 4-methoxyphenyl group interacts with hydrophobic pockets in tubulin, while the carboxamide forms hydrogen bonds with LYS254 .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials with specific properties, such as photochromic or luminescent materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The imidazo[2,1-b]thiazole core is shared with several analogs, though substituents and appended functional groups vary significantly:

  • : A benzimidazole-thiazole carboxamide derivative features a cyclohexyl group and methyl substituents, highlighting the versatility of N-alkyl/aryl modifications in this class .
  • : Imidazo[2,1-b]thiazole derivatives with 4-bromophenyl and acetyl hydrazine substituents were synthesized for aldose reductase inhibition, emphasizing the role of halogenated aryl groups in target binding .
  • : Benzo[d]imidazo[2,1-b]thiazoles synthesized via a three-component reaction demonstrate the feasibility of modular approaches for similar frameworks .

Substituent Effects

  • 4-Methoxyphenyl Group : The electron-donating methoxy group in the target compound may enhance solubility and influence π-π stacking interactions, contrasting with halogenated (e.g., 4-bromophenyl in ) or nitro-substituted (e.g., 4-fluoro-3-nitrophenyl in ) analogs, which prioritize electronic effects for activity.
  • Benzothiazole Carboxamide : This moiety is critical for hydrogen bonding and structural rigidity. Analogous compounds, such as those in , use benzothiazole carbamothioyl groups for bioactivity, suggesting the carboxamide in the target compound may similarly interact with biological targets .

Spectral Characterization Trends

Key spectral features across analogs include:

  • IR Spectroscopy :
    • C=O stretches at 1660–1682 cm⁻¹ (carboxamide, ) .
    • Absence of C=S stretches (~1240–1255 cm⁻¹) in tautomeric forms () .
  • NMR Spectroscopy :
    • Aromatic protons in the 6.5–8.5 ppm range (common for methoxyphenyl and benzothiazole groups).
    • Methyl groups resonate near 2.5 ppm (e.g., 3-methyl in the target compound) .

Comparative Data Table

Compound Name/Structure Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Imidazo[2,1-b][1,3]thiazole N-Benzothiazol-2-yl, 4-methoxyphenyl Hypothetical: Condensation Unknown (extrapolated)
6-Amino-N-cyclohexyl-N,3-dimethyl... () Imidazo[2,1-b]thiazole Cyclohexyl, methyl, amino Hydrazide + isothiocyanate Pharmacological studies
2-(4-Bromophenyl)imidazo... () Imidazo[2,1-b]thiazole 4-Bromophenyl, acetyl hydrazine Hydrazide reaction Aldose reductase inhibition
Benzo[d]imidazo[2,1-b]thiazole () Benzoimidazo-thiazole 4-Chlorophenyl, amine Three-component reaction Not reported

Biological Activity

N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4OS, with a molecular weight of approximately 298.36 g/mol. The compound features a complex structure that includes a benzothiazole moiety and an imidazo[2,1-b][1,3]thiazole core.

PropertyValue
Molecular FormulaC16H14N4OS
Molecular Weight298.36 g/mol
Density1.3 ± 0.1 g/cm³
LogP3.54

Anticancer Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. One study reported that derivatives with para-substituted phenyl groups exhibited IC50 values ranging from 0.20 to 0.86 µM against cancer cells such as FM3A and CEM .

The anticancer mechanism often involves the induction of apoptosis through mitochondrial pathways and interactions with specific protein kinases, such as Abl kinase, which is crucial in chronic myeloid leukemia .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study on related imidazo[2,1-b][1,3]thiadiazole derivatives indicated significant antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL for certain derivatives . The presence of specific substituents on the phenyl rings was found to enhance this activity.

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound's derivatives have been studied for their anti-inflammatory and antioxidant activities. The presence of the benzothiazole moiety contributes to these effects by stabilizing reactive intermediates and modulating cellular pathways involved in inflammation and oxidative stress responses .

Case Study: Anticancer Evaluation

In a detailed study published in PubMed, a series of imidazo[2,1-b][1,3]thiadiazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines. Notably, compounds with methoxy substituents showed enhanced antiproliferative effects compared to their unsubstituted counterparts. The study highlighted the importance of substituent placement in optimizing biological activity .

Research on Antimicrobial Properties

A comprehensive evaluation of related compounds revealed that modifications to the imidazo[2,1-b][1,3]thiazole scaffold could significantly impact their antimicrobial efficacy. For example, introducing electron-withdrawing or donating groups at specific positions on the phenyl rings improved activity against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) based on analogous heterocyclic systems. For example, cyclization reactions involving thiazole precursors often require reflux in ethanol or acetonitrile for 7–20 hours, as seen in triazepine and triazolothiadiazole syntheses . Monitor intermediates via TLC/HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography to achieve >95% purity. Yield improvements (e.g., 42–76%) are linked to stoichiometric control of reagents like HgO in dehydrosulfurization .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 2.1–3.9 ppm). Compare with similar benzothiazole derivatives to confirm substituent positions .
  • Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., M⁺ at m/z 369–536) and fragmentation patterns to rule out side products .
  • IR Spectroscopy : Confirm key functional groups (C=O at ~1650–1750 cm⁻¹, C-S-C at ~650–750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Case Study : If NMR shows unexpected splitting patterns, consider dynamic effects (e.g., hindered rotation in amide bonds) or tautomerism in thiazole rings. Use variable-temperature NMR or 2D-COSY/HSQC to resolve ambiguities .
  • Cross-Validation : Compare experimental data with computational simulations (DFT-based chemical shift predictions) or X-ray crystallography for rigid heterocycles .

Q. What experimental designs are optimal for studying the compound’s biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer :

  • In Vitro Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). For example, derivatives of [1,2,4]triazolo[3,4-b]thiadiazoles showed IC₅₀ values <10 µM against Staphylococcus aureus and HeLa cells .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and assess potency changes. Prioritize substituents enhancing lipophilicity (ClogP 2.5–4.0) for membrane penetration .

Q. How can reaction mechanisms for key transformations (e.g., cyclization, dehydrosulfurization) be experimentally probed?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-determining steps (e.g., nucleophilic attack in thiourea formation) .
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/sulfur pathways in heterocycle formation .

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